ATP-Dependent Hydrolysis by E. coli Protease La (Lon): Nucleotide Cofactor Modulation
Glutaryl-Ala-Ala-Phe-MNA is hydrolyzed by protease La in an ATP-dependent manner, with ATP stimulating activity 6- to 15-fold over basal levels (Km for ATP = 3 µM) [1]. In the presence of Mg²⁺, relative activity with different nucleotides compared to ATP (100%) is: ADP = 64%, AMPPNP (non-hydrolyzable analog) = 92%, and CTP = 131% [2]. In contrast, closely related peptides glutaryl-Gly-Gly-Phe-MNA and glutaryl-Ala-Ala-Ala-MNA are cleaved only slightly (≤3-4% of the rate of glutaryl-Ala-Ala-Phe-MNA) [3].
| Evidence Dimension | Relative hydrolysis rate by protease La |
|---|---|
| Target Compound Data | 100% (ATP), 64% (ADP), 92% (AMPPNP), 131% (CTP) |
| Comparator Or Baseline | Glutaryl-Gly-Gly-Phe-MNA and glutaryl-Ala-Ala-Ala-MNA: 3-4% |
| Quantified Difference | ≥25-fold higher activity with correct peptide sequence |
| Conditions | E. coli protease La, ATP/Mg²⁺ presence, fluorogenic assay |
Why This Matters
This compound uniquely enables studies of ATP-dependent protease regulation, as its hydrolysis is modulated by different nucleotides, whereas analogs lacking the Phe residue are virtually inactive.
- [1] Waxman L, Goldberg AL. Protease La, the lon gene product, cleaves specific fluorogenic peptides in an ATP-dependent reaction. J Biol Chem. 1985;260(22):12022-12028. View Source
- [2] BRENDA Enzyme Database. EC 3.4.21.53 - Cofactor: ADP, AMPPNP, CTP. Reference ID: 752612. View Source
- [3] BRENDA Enzyme Database. Ligand: Glutaryl-Ala-Ala-Phe-methoxynaphthylamide - Relative activity of analogs. View Source
